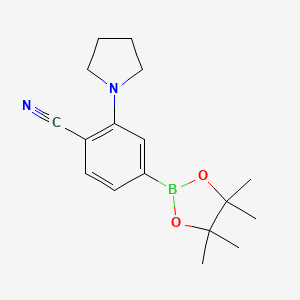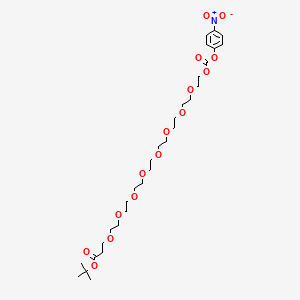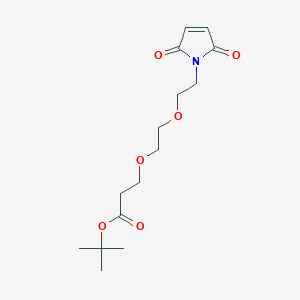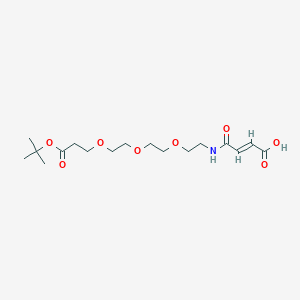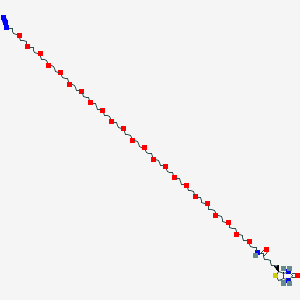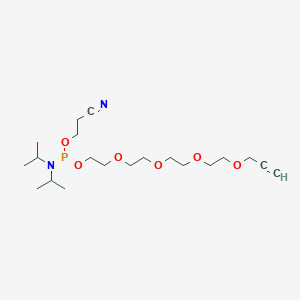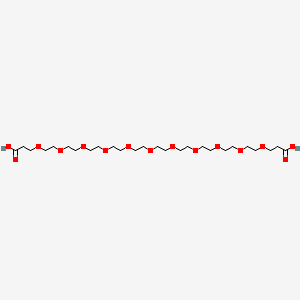
Bis-PEG11-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-PEG11-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators to form a stable amide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The terminal carboxylic acids can be introduced through reactions with primary and secondary amine groups in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) .
Industrial Production Methods
Industrial production of Bis-PEG11-acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes precise control of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG11-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acids can react with primary amine groups to form stable amide bonds.
Coupling Reactions: In the presence of coupling reagents like EDC and DCC, this compound can form conjugates with other molecules.
Common Reagents and Conditions
Coupling Reagents: EDC, DCC, HATU
Reaction Conditions: Typically carried out in aqueous media at controlled pH and temperature to ensure optimal reaction efficiency.
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various applications .
Wissenschaftliche Forschungsanwendungen
Bis-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent to connect different molecules and construct multifunctional compounds.
Biology: Employed in the PEGylation of proteins and nanoparticles to enhance their solubility and stability.
Industry: Applied in the development of advanced materials and surface modifications.
Wirkmechanismus
The mechanism of action of Bis-PEG11-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the presence of coupling reagents, which activate the carboxylic acid groups, allowing them to react with amines. The resulting amide bonds are stable and resistant to hydrolysis, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-MAL-dPEG11: A medium-length, homobifunctional crosslinking reagent that links molecules via the thiol-maleimide reaction.
Polyethylene Glycol (PEG) Derivatives: Various PEG derivatives with different functional groups used for similar applications.
Uniqueness
Bis-PEG11-acid is unique due to its terminal carboxylic acid groups, which provide versatility in forming stable amide bonds with primary amines. This property, combined with the hydrophilic polyethylene glycol spacer, enhances its solubility and stability in aqueous media, making it highly valuable in diverse scientific and industrial applications .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKYGEBIUHVZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
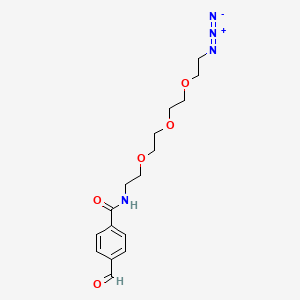
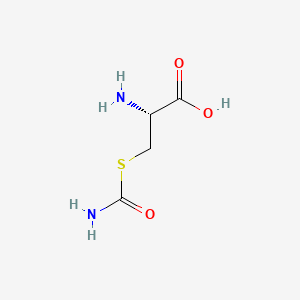
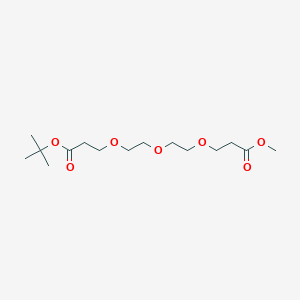

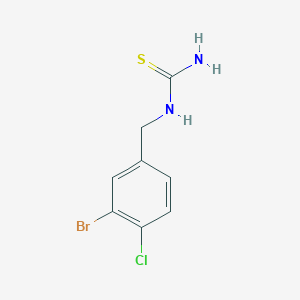
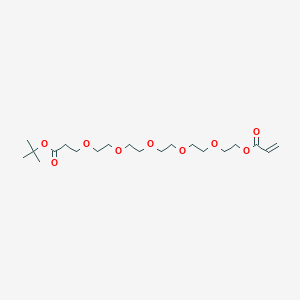
![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)
